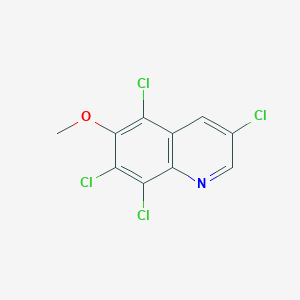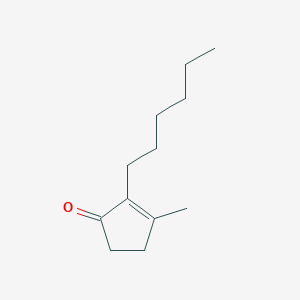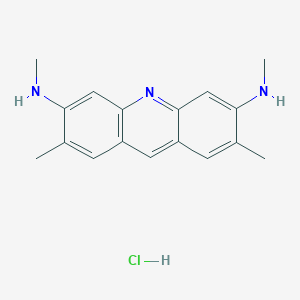![molecular formula C10H9ClN2O2 B14744502 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the pyridine ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By binding to the active site of these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- inhibits their activity, leading to reduced tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-acetic acid: Similar structure but lacks the chloro and methyl groups.
1H-Pyrrolo[2,3-b]pyridine-6-amine: Contains an amino group instead of a chloro group.
Uniqueness
The presence of both chloro and methyl groups in 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- enhances its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for more specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
2-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-2-7(11)13-10-9(5)6(4-12-10)3-8(14)15/h2,4H,3H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
WKJVMQFRKWNQFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=CN2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


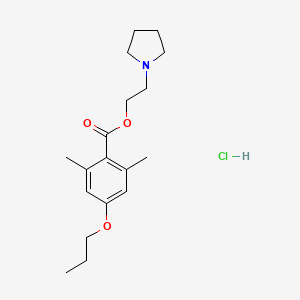
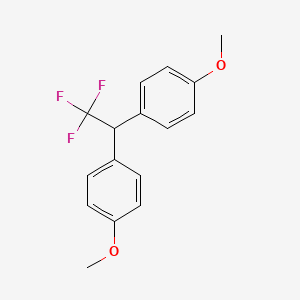
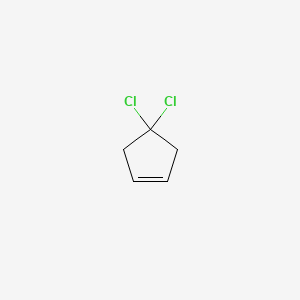
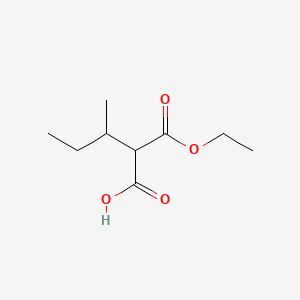
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
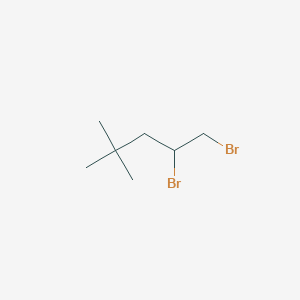
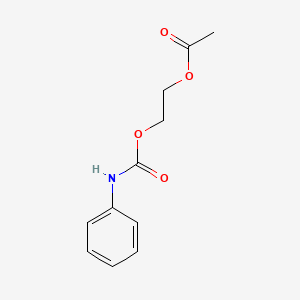
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
